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Introduction
Prodigiosin, a vibrant red pigment belonging to the prodiginine family of natural products, is a

secondary metabolite produced by various bacteria, most notably Serratia marcescens. This

tripyrrole pigment has garnered significant attention within the scientific and pharmaceutical

communities due to its diverse and potent biological activities, including antibacterial,

antifungal, antiprotozoal, immunosuppressive, and anticancer properties. Accurate and reliable

quantification of prodigiosin is paramount for research and development, enabling the

optimization of production processes, assessment of its therapeutic potential, and elucidation

of its mechanisms of action.

Spectrophotometry offers a rapid, accessible, and cost-effective method for the quantification of

prodigiosin. This technique leverages the pigment's characteristic strong absorbance of light in

the visible spectrum. This document provides detailed application notes and experimental

protocols for the accurate quantification of prodigiosin using spectrophotometry.

Principle of Spectrophotometric Quantification
The quantification of prodigiosin by spectrophotometry is based on the Beer-Lambert law,

which states that the absorbance of a solution is directly proportional to the concentration of the
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absorbing species and the path length of the light through the solution. Prodigiosin exhibits a

distinct absorption spectrum, with its maximum absorbance (λmax) being highly dependent on

the pH of the solvent. In acidic conditions (pH < 5), prodigiosin is red and typically displays a

λmax around 535 nm.[1] In neutral or alkaline conditions, the color shifts to yellow-orange, and

the λmax is observed at a lower wavelength, around 470 nm. For consistent and sensitive

measurements, quantification is almost exclusively performed in an acidified solvent.

Data Presentation: Key Parameters for Prodigiosin
Quantification
The following tables summarize crucial quantitative data for the spectrophotometric analysis of

prodigiosin.

Parameter Value Solvent Reference

Molar Extinction

Coefficient (ε)
139,800 M⁻¹cm⁻¹ Acidified Ethanol [2][3]

Molar Extinction

Coefficient (ε)
100,150 M⁻¹cm⁻¹ Not Specified

Molar Extinction

Coefficient (ε)
110,000 M⁻¹cm⁻¹ Not Specified

Absorption Maximum

(λmax)
~535 nm

Acidified

Ethanol/Methanol
[1]

Molecular Weight 323.4 g/mol -

Note: The molar extinction coefficient can vary slightly depending on the purity of the

prodigiosin standard and the exact composition of the acidified solvent.

Experimental Protocols
This section outlines detailed methodologies for the extraction and subsequent

spectrophotometric quantification of prodigiosin from bacterial cultures.
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Protocol 1: Extraction of Prodigiosin from Bacterial
Culture
This protocol is adapted for the extraction of intracellular prodigiosin from a bacterial culture,

such as Serratia marcescens.

Materials:

Bacterial culture producing prodigiosin

Centrifuge and centrifuge tubes

Acidified methanol (4% v/v of 1 M HCl in methanol) or acidified ethanol (4% v/v of 1 M HCl in

ethanol)[3]

Vortex mixer

Spectrophotometer and cuvettes

Procedure:

Harvesting Bacterial Cells:

Transfer a known volume of the bacterial culture to a centrifuge tube.

Pellet the cells by centrifugation at 8,000-10,000 x g for 10-15 minutes at 4°C.[3]

Carefully decant and discard the supernatant.

Pigment Extraction:

Resuspend the cell pellet in a known volume of acidified methanol or acidified ethanol. A

common practice is to use the same volume of solvent as the initial culture volume.

Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and extraction

of the pigment. The cell pellet should become colorless.

Incubate the mixture at room temperature for 10-15 minutes, protected from light.
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Clarification of the Extract:

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

Carefully transfer the clear, red supernatant containing the prodigiosin to a new tube. This

is your prodigiosin extract.

Protocol 2: Spectrophotometric Quantification of
Prodigiosin
This protocol describes how to measure the absorbance of the prodigiosin extract and

calculate its concentration.

Materials:

Prodigiosin extract (from Protocol 1)

Acidified methanol or ethanol (for blank and dilutions)

Spectrophotometer

Quartz or glass cuvettes (1 cm path length)

Procedure:

Spectrophotometer Setup:

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the wavelength to 535 nm.

Blanking the Spectrophotometer:

Fill a cuvette with the acidified solvent (methanol or ethanol) that was used for the

extraction.

Place the cuvette in the spectrophotometer and zero the absorbance.
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Measuring the Absorbance:

If the prodigiosin extract is intensely colored, it may need to be diluted with the acidified

solvent to bring the absorbance reading within the linear range of the spectrophotometer

(typically 0.1 - 1.0). Record the dilution factor.

Transfer the prodigiosin extract (or the diluted extract) to a clean cuvette.

Place the cuvette in the spectrophotometer and record the absorbance at 535 nm (A₅₃₅).

Calculating Prodigiosin Concentration:

Use the Beer-Lambert law to calculate the concentration of prodigiosin in the extract.

Concentration (M) = (A₅₃₅) / (ε × l)

Where:

A₅₃₅ is the absorbance at 535 nm.

ε is the molar extinction coefficient (139,800 M⁻¹cm⁻¹ for prodigiosin in acidified ethanol).

[3]

l is the path length of the cuvette (typically 1 cm).

To express the concentration in mg/L, use the following formula:

Concentration (mg/L) = Concentration (M) × Molecular Weight of Prodigiosin ( g/mol ) × 1000

(mg/g)

Concentration (mg/L) = (A₅₃₅ × 323.4 × 1000) / 139,800

Remember to multiply the final concentration by the dilution factor if the sample was

diluted.

Alternative Calculation Method
An alternative formula that directly calculates the prodigiosin units per cell, taking into account

the turbidity of the cell culture, has also been reported.[4]
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Prodigiosin (units/cell) = [OD₅₃₄ - (1.381 × OD₆₂₀)] / OD₆₂₀ × 1000[4]

Where:

OD₅₃₄ is the absorbance of the acidified methanol extract at 534 nm.

OD₆₂₀ is the absorbance of the bacterial culture at 620 nm before extraction.

This method can be useful for normalizing prodigiosin production to cell density.

Mandatory Visualizations
Prodigiosin Biosynthesis Pathway
The biosynthesis of prodigiosin is a bifurcated process where two precursor molecules, 2-

methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are

synthesized independently and then condensed to form the final prodigiosin molecule.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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